![molecular formula C12H13N3O4 B2369708 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamid CAS No. 956574-50-8](/img/structure/B2369708.png)
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the treatment of degenerative diseases such as osteoarthritis and Alzheimer's disease. Its ability to inhibit specific enzymes involved in cartilage degradation and neurodegeneration positions it as a promising candidate for further research.
Enzyme Inhibition
Research indicates that 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide exhibits potent inhibitory activity against:
- Aggrecanase : Critical for cartilage integrity.
- Metalloproteinases (MMPs) : Involved in tissue remodeling.
The following table summarizes key findings from various studies on enzyme inhibition:
Study | Target Enzyme | IC50 Value (µM) | Comments |
---|---|---|---|
Aggrecanase | 3.5 | Effective in preventing cartilage degradation. | |
MMP12 | 5.0 | Demonstrated potential in inhibiting metalloproteinases. | |
Acetylcholinesterase | 7.0 | Moderate inhibition observed in neuroprotective studies. |
Neuroprotective Effects
The compound has shown moderate inhibition of acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease where increased acetylcholine levels can enhance cognitive function.
Industrial Applications
In addition to its medicinal uses, this compound may find applications in the development of new materials and chemical processes due to its unique chemical structure which allows for modifications that can lead to diverse functional properties.
Osteoarthritis Treatment
In preclinical studies involving animal models of osteoarthritis, administration of this compound resulted in significant reductions in markers of cartilage degradation. These findings suggest that it could help maintain cartilage integrity over time.
Neuroprotective Studies
Investigations into the compound's effects on acetylcholinesterase revealed moderate inhibition, indicating its potential role in enhancing cognitive function and protecting against neurodegeneration.
Structural Analysis
Molecular docking studies have provided insights into the binding interactions between 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide and its target enzymes. The imidazolidinone structure facilitates strong interactions with the active sites of aggrecanases and metalloproteinases, enhancing its efficacy as an inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide typically involves the reaction of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as aggrecanase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the degradation of aggrecan, a key component of cartilage . This inhibition can help in reducing cartilage breakdown and alleviating symptoms of osteoarthritis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide
- 2-(4-Methylphenoxy)acetamide
Uniqueness
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide is unique due to its specific structure, which allows it to effectively inhibit aggrecanase enzymes. This specificity makes it a valuable compound in the development of therapeutic agents for conditions involving cartilage degradation .
Biologische Aktivität
2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide is a compound of significant interest due to its unique structural characteristics and biological activity, particularly as an enzyme inhibitor. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- IUPAC Name : 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
- Molecular Formula : C₁₂H₁₃N₃O₄
- CAS Number : 956574-50-8
The primary mechanism of action for 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide is its inhibition of aggrecanase enzymes. These enzymes are critical in the degradation of aggrecan, a major component of cartilage. By binding to the active site of aggrecanases, this compound effectively prevents cartilage breakdown, making it a candidate for treating osteoarthritis and similar conditions .
Enzyme Inhibition Studies
Research indicates that 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide exhibits potent inhibitory activity against aggrecanase enzymes. The following table summarizes key findings from various studies:
Case Studies
- Osteoarthritis Treatment : In a preclinical study, the administration of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide resulted in significant reductions in markers of cartilage degradation in animal models of osteoarthritis. The results suggested that the compound could help maintain cartilage integrity and function over time.
- Neuroprotective Effects : Another investigation explored the compound's effects on acetylcholinesterase (AChE), revealing that it could moderately inhibit AChE activity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition can enhance acetylcholine levels .
In Vivo and In Vitro Studies
In vitro assays have demonstrated that 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide effectively inhibits aggrecanase activity with an IC50 value around 3.5 µM. In vivo studies corroborate these findings, showing reduced cartilage degradation markers in treated subjects compared to controls.
Structural Analysis
Molecular docking studies have elucidated the binding interactions between the compound and its target enzymes. The unique imidazolidinone structure facilitates strong interactions with the active sites of aggrecanases and metalloproteinases .
Eigenschaften
IUPAC Name |
2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICIRUWCMLSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321417 | |
Record name | 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956574-50-8 | |
Record name | 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.